N-[5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(4-ethoxyphenyl)urea
Overview
Description
N-[5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(4-ethoxyphenyl)urea is a useful research compound. Its molecular formula is C18H16Cl2N4O2S and its molecular weight is 423.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 422.0371023 g/mol and the complexity rating of the compound is 482. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is the Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is a transcription factor that plays a crucial role in many cellular processes such as cell growth and apoptosis, and is considered an attractive target for cancer therapy .
Mode of Action
The compound is designed to inhibit the Interleukin-6 (IL-6)/Janus Kinase (JAK)/STAT3 pathway . It directly binds to the SH2 domain of STAT3, inhibiting STAT3 phosphorylation, translocation, and downstream gene transcription .
Biochemical Pathways
The compound affects the IL-6/JAK/STAT3 pathway. This pathway is involved in the transmission of information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA inside the cell, which causes DNA transcription and activity in the cell .
Result of Action
The compound exhibits anti-proliferative activity against cancer cells with overactive STAT3, such as DU145 and MDA-MB-231 cells, with IC50 values of 2.97 μM and 3.26 μM respectively . It induces cell cycle arrest and apoptosis . In a DU145 xenograft model, the compound showed in vivo antitumor efficacy, with a tumor growth inhibition rate of 65.3% at a dose of 50 mg/kg , indicating potential for further development.
Properties
IUPAC Name |
1-[5-[(2,4-dichlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-(4-ethoxyphenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N4O2S/c1-2-26-14-7-5-13(6-8-14)21-17(25)22-18-24-23-16(27-18)9-11-3-4-12(19)10-15(11)20/h3-8,10H,2,9H2,1H3,(H2,21,22,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVKIWXVZSRSTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)CC3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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